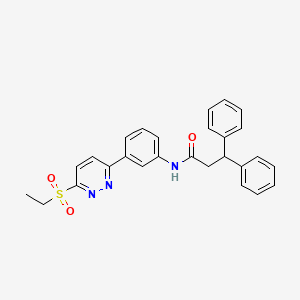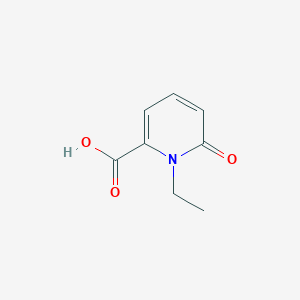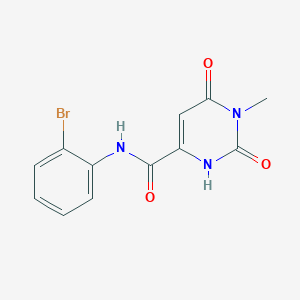![molecular formula C6H12N2O B2369898 1-[3-(Aminomethyl)azetidin-1-yl]ethanone CAS No. 1493605-67-6](/img/structure/B2369898.png)
1-[3-(Aminomethyl)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Aminomethyl)azetidin-1-yl]ethanone, also known as AAE or DMXBA, is a compound with the molecular formula C6H12N2O and a molecular weight of 128.17 . It is also referred to by its IUPAC name, (1-acetyl-3-azetidinyl)methanamine .
Molecular Structure Analysis
The InChI code for 1-[3-(Aminomethyl)azetidin-1-yl]ethanone is 1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 128.17 . It is typically stored at temperatures below -10 degrees .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Amino Acid Derivatives
The chemical 1-[3-(Aminomethyl)azetidin-1-yl]ethanone finds application in the synthesis of amino acid derivatives. It's involved in coupling reactions with amines and alcohols, crucial for applications in chemistry and biology. This process leads to the formation of carbon-nitrogen or carbon-oxygen bonds. Particularly, chiral donor–acceptor azetines, including 3-azetidinones, are synthesized for forming amino acid derivatives, relevant in peptides and natural products synthesis. This method offers a high degree of electronic and steric selectivity and retains enantiopurity (Marichev et al., 2019).
Pharmaceutical and Biological Applications
1-[3-(Aminomethyl)azetidin-1-yl]ethanone derivatives show potential in pharmaceutical and biological applications. They are utilized in synthesizing compounds with significant antimicrobial and antibacterial activities. For example, the synthesis of azetidin-3-ones from amino acids leads to the creation of new amino-alcohol and amino-acid derivatives, which can have applications in drug development (Podlech & Seebach, 1995). Another study discusses the synthesis of azetidinone derivatives as potential antibacterial agents (Mohite & Bhaskar, 2011).
Synthon for Biologically Important Compounds
Azetidin-2-one, closely related to 1-[3-(Aminomethyl)azetidin-1-yl]ethanone, serves as a synthon for synthesizing biologically important compounds. It's a key building block for creating organic molecules, including aromatic beta-amino acids, peptides, polyamines, and amino sugars. This synthesis utilizes the strain energy associated with the beta-lactam skeleton, demonstrating the chemical's versatility in medicinal chemistry (Deshmukh et al., 2004).
Catalytic and Synthetic Chemistry
In the field of catalytic and synthetic chemistry, 1-[3-(Aminomethyl)azetidin-1-yl]ethanone derivatives are used in the preparation of aryloxetanes and arylazetidines. This involves alkyl-aryl Suzuki coupling, a method significant in medicinal chemistry for installing privileged motifs into aromatic systems (Duncton et al., 2008). Additionally, these derivatives have been utilized in the Minisci reaction for introducing oxetane or azetidine into heteroaromatic systems, important in drug discovery (Duncton et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTLQJWEGKHPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Aminomethyl)azetidin-1-YL)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)



![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2369825.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)
![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)


![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)